ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO4/c1-2-23-15(22)10-7-9-12(21)8-5-3-4-6-11(8)24-14(9)20-13(10)16(17,18)19/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDPHGXZHJADIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable pyridine derivative with a chromone derivative under acidic or basic conditions. The reaction may involve the use of reagents such as trifluoroacetic acid or trifluoromethyl iodide to introduce the trifluoromethyl group. The final step often involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to monitor the product’s consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate is being explored for its potential as an anticancer agent. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with specific cellular pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
Biological Research
- Enzyme Interaction Studies : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. This property is beneficial for studying interactions with enzymes and receptors, potentially leading to the modulation of their activities.
- Drug Discovery : Given its structural characteristics, this compound serves as a valuable lead compound in drug discovery efforts aimed at developing new therapeutic agents.
Industrial Applications
- Specialty Chemicals Production : This compound is utilized in the synthesis of specialty chemicals and materials, leveraging its unique properties to develop products with specific functionalities.
- Chemical Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular architectures .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction.
Case Study 2: Antimicrobial Testing
In vitro tests demonstrated that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Spectroscopic Properties :
- IR : Characteristic carbonyl (C=O) stretches at ~1728–1712 cm⁻¹ (ester) and ~1673–1668 cm⁻¹ (γ-pyrone) .
- ¹H NMR : Signals for the ethyl ester group (δ 1.40 ppm, triplet; δ 4.39 ppm, quartet) and aromatic protons (δ 8.88 ppm, singlet for H-4) .
Comparison with Similar Chromeno[2,3-b]Pyridine Derivatives
Structural and Functional Group Variations
The trifluoromethyl group in the target compound distinguishes it from analogs with amino, alkyl, or aryl substituents. Below is a comparative analysis:
Physicochemical and Spectroscopic Differences
- Solubility: The trifluoromethyl group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane . In contrast, carboxylic acid derivatives (e.g., ) exhibit higher polarity and solubility in DMSO or methanol.
- ¹H NMR Shifts: The -CF₃ group deshields adjacent protons, causing downfield shifts (e.g., δ 8.88 ppm for H-4 in vs. δ 8.34 ppm in amino-substituted analogs ).
- Synthetic Flexibility: Amino-substituted derivatives (e.g., ) allow further functionalization via Boc protection or Pd-catalyzed cross-coupling , whereas -CF₃ groups are less reactive.
Biological Activity
Ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyridine derivatives, characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of 368.33 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxylate |
| Molecular Formula | C16H10F3N2O4 |
| Molecular Weight | 368.33 g/mol |
| CAS Number | 338777-85-8 |
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially allowing it to modulate the activity of enzymes or receptors involved in various biological pathways .
Antimicrobial Activity
Research indicates that derivatives of chromeno-pyridine compounds exhibit significant antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In one study, it was found to have an inhibitory concentration (IC50) against certain Gram-positive bacteria, although specific values for this compound are yet to be fully established .
Anticancer Properties
The anticancer potential of chromeno-pyridine derivatives has been a focal point in recent studies. This compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, preliminary results indicate that it may induce apoptosis in human tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as HeLa and A375. The compound's efficacy was assessed using MTT assays, revealing a dose-dependent response with significant cell viability reduction at higher concentrations.
- Mechanistic Insights : A study investigating the mechanism revealed that the compound could downregulate key oncogenes while upregulating tumor suppressor genes, suggesting a multifaceted approach to its anticancer activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate?
- Methodological Answer : Synthesis optimization involves evaluating solvent systems, catalysts, and reaction temperatures. Initial solvent-free conditions yielded 8–23% of the chromenopyridine scaffold, but ethanol with catalysts (e.g., KF, piperidine) improved yields to 32–93% . Key steps include Knoevenagel condensation, Michael addition, and cyclization. Use ethanol as the solvent with 10 mol% piperidine at 80°C for 24 hours to maximize efficiency. Monitor progress via TLC or HPLC.
Q. How can the purity of the compound be ensured post-synthesis?
- Methodological Answer : Post-reaction work-up involves filtration of the solid product, washing with chilled ethanol to remove unreacted starting materials, and drying under vacuum. Crystallization from ethyl acetate/ethanol (3:2) yields high-purity (>95%) compounds without column chromatography . Confirm purity via NMR (¹H/¹³C) and HPLC (≥98% peak area).
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use a combination of ¹H NMR (to confirm aromatic protons and trifluoromethyl groups), ¹³C NMR (to identify carbonyl and carboxylate carbons), and FT-IR (for C=O and C-F stretches). X-ray crystallography resolves conformational details, such as ring puckering and dihedral angles between fused rings . For example, deviations of 0.224 Å from the mean plane indicate a flattened boat conformation in related chromenopyridines .
Advanced Research Questions
Q. How can reaction mechanisms for chromenopyridine formation be validated?
- Methodological Answer : Mechanistic studies require isolating intermediates (e.g., Knoevenagel adducts) via quenching at different time points. Use LC-MS or HRMS to track intermediates. Computational tools (DFT calculations) model transition states and energy profiles. Evidence from related systems supports a pseudo-four-component mechanism involving sequential condensation, cyclization, and proton transfer . Compare experimental kinetics (e.g., rate constants) with computational predictions to validate pathways.
Q. What strategies assess the compound's biological activity via molecular docking?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Target proteins (e.g., SIRT2) should be retrieved from the PDB (e.g., 3ZGV). Key parameters include binding affinity (ΔG ≤ −7 kcal/mol), hydrogen bonding with active-site residues (e.g., His187), and hydrophobic interactions. Validate docking poses with MD simulations (100 ns) to assess stability .
Q. How can contradictions in catalytic efficiency data be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst loading, or substrate steric effects. Design a factorial experiment varying these parameters. For instance, KF in ethanol may outperform piperidine in sterically hindered systems due to enhanced nucleophilicity. Use ANOVA to identify statistically significant factors. Cross-reference with kinetic studies (e.g., Eyring plots) to elucidate rate-limiting steps .
Q. What approaches link structural modifications to bioactivity in chromenopyridine derivatives?
- Methodological Answer : Synthesize derivatives with substituent variations (e.g., electron-withdrawing groups at C2). Test in vitro against target enzymes (e.g., SIRT2) and correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area). QSAR models (e.g., CoMFA) identify critical pharmacophores. For example, trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
